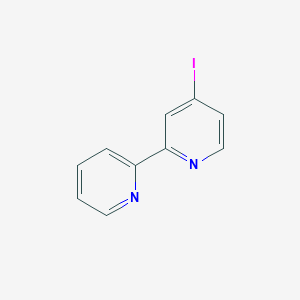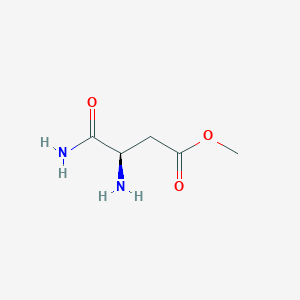![molecular formula C11H6FN3 B13143326 3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)
3-Fluoro-[2,3'-bipyridine]-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-[2,3’-bipyridine]-4-carbonitrile: is a fluorinated bipyridine derivative Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-[2,3’-bipyridine]-4-carbonitrile typically involves the coupling of fluorinated pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-Fluoro-[2,3’-bipyridine]-4-carbonitrile may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-[2,3’-bipyridine]-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-Fluoro-[2,3’-bipyridine]-4-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-[2,3’-bipyridine]-4-carbonitrile depends on its specific application. In coordination chemistry, it acts as a ligand that can coordinate with metal ions to form stable complexes . These complexes can then participate in various catalytic processes. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3,3’-Bipyridine: A less common derivative with unique properties.
Uniqueness
3-Fluoro-[2,3’-bipyridine]-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group. These substituents can significantly alter the electronic properties of the bipyridine core, making it more reactive and versatile in various chemical reactions . Additionally, the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C11H6FN3 |
|---|---|
Peso molecular |
199.18 g/mol |
Nombre IUPAC |
3-fluoro-2-pyridin-3-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C11H6FN3/c12-10-8(6-13)3-5-15-11(10)9-2-1-4-14-7-9/h1-5,7H |
Clave InChI |
ONOTWLIGJIEEQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC=CC(=C2F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


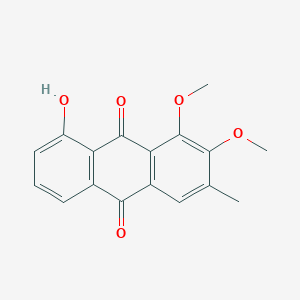
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
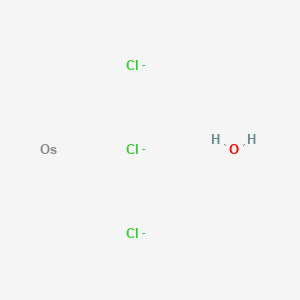
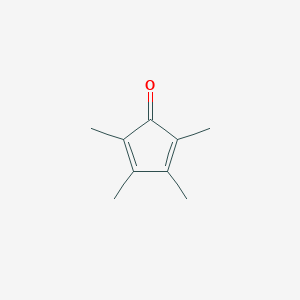
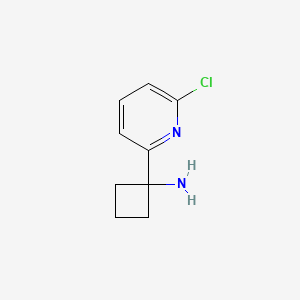
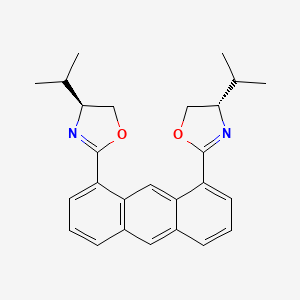


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)
![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)


